

Application Notes: Anticancer Activity of 3-Quinolinecarboxaldehyde Derivatives

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Compound of Interest

Compound Name: 3-Quinolinecarboxaldehyde

Cat. No.: B083401

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Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are pivotal in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. Among these, derivatives of **3-quinolinecarboxaldehyde** have emerged as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated notable efficacy against a variety of cancer cell lines, often exerting their cytotoxic effects through the induction of apoptosis and inhibition of key cellular processes. This document provides a summary of their anticancer activity, detailed protocols for essential in vitro assays, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of **3-quinolinecarboxaldehyde** derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC₅₀ values for several **3-quinolinecarboxaldehyde** and related quinoline derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Quinoline-3-Carbaldehyde Hydrazone Derivatives

Compound ID	Cancer Cell Line	IC50 (μM) after 48h
5e (2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline)	DAN-G (Pancreatic)	1.23
	LCLC-103H (Lung)	1.49
	SISO (Cervical)	1.31
7a (N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide)	DAN-G (Pancreatic)	3.25
	LCLC-103H (Lung)	4.11
	SISO (Cervical)	2.89
9h (N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonylhydrazide)	DAN-G (Pancreatic)	2.14
	LCLC-103H (Lung)	7.39

| | SISO (Cervical) | 3.06 |

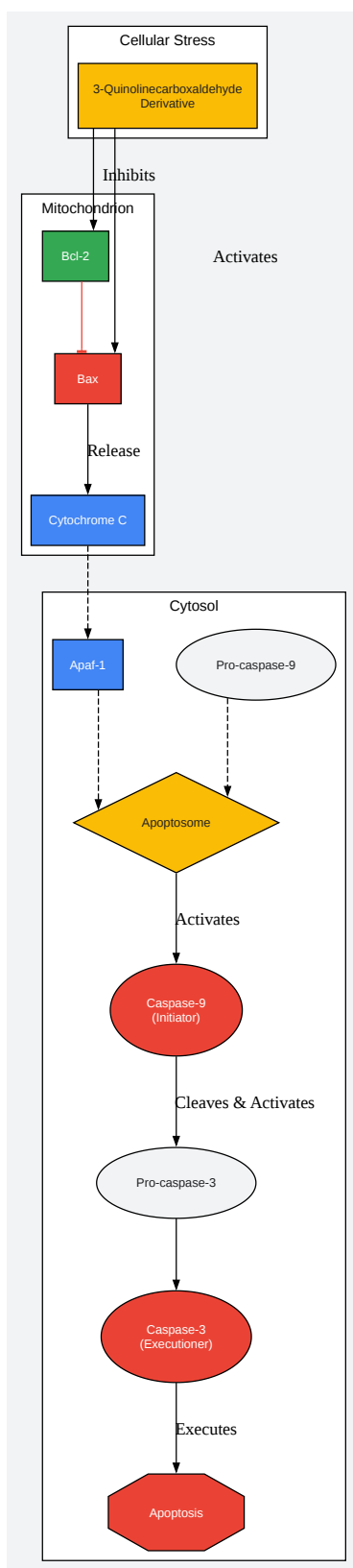
Table 2: Cytotoxicity of Other Relevant Quinoline Derivatives

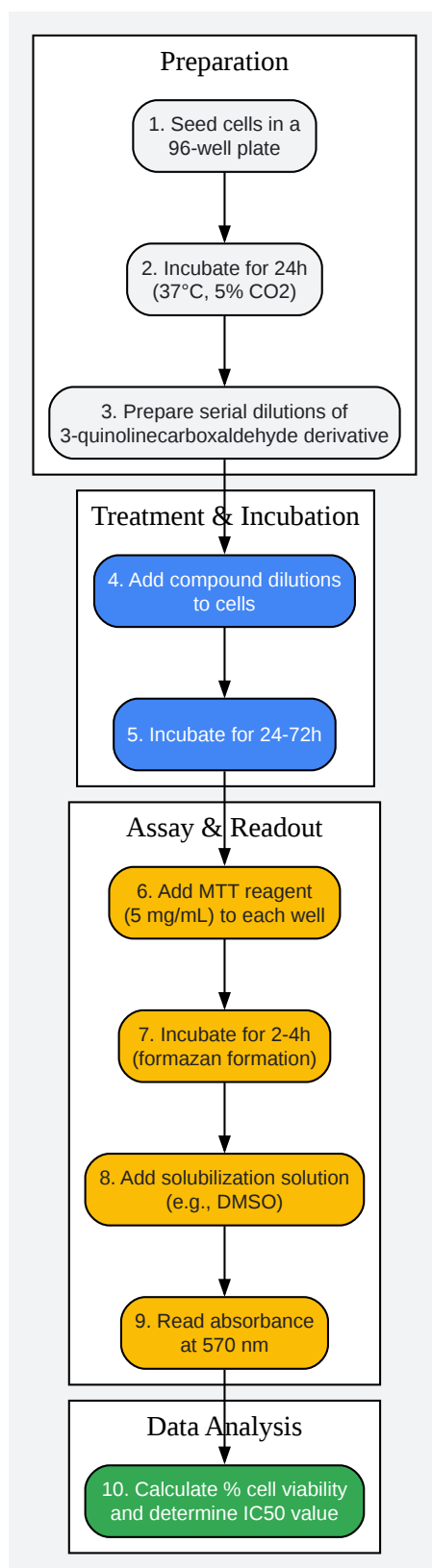
Compound Class	Specific Derivative	Cancer Cell Line	IC50 (μM)
Quinoline-Chalcone Hybrid	12e	MGC-803 (Gastric)	1.38
		HCT-116 (Colon)	5.34
		MCF-7 (Breast)	5.21
3-Quinoline Derivatives	2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide	MCF-7 (Breast)	29.8

| | 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which **3-quinolinecarboxaldehyde** derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to trigger the intrinsic (mitochondrial) apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.





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